2-(2-Methoxyethoxy)benzaldehyde
Overview
Description
2-(2-Methoxyethoxy)benzaldehyde is an organic compound with the molecular formula C10H12O3. It is a benzaldehyde derivative where the benzene ring is substituted with a 2-(2-methoxyethoxy) group. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyethoxy)benzaldehyde typically involves the reaction of 2-hydroxybenzaldehyde with 2-methoxyethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxyethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: 2-(2-Methoxyethoxy)benzoic acid.
Reduction: 2-(2-Methoxyethoxy)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Methoxyethoxy)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyethoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes by binding to their active sites. The compound’s structure allows it to participate in redox reactions, which can disrupt cellular processes and lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Ethoxyethoxy)benzaldehyde
- 2-(2-Methoxyethoxy)benzoic acid
- 2-(2-Methoxyethoxy)benzyl alcohol
Uniqueness
2-(2-Methoxyethoxy)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its methoxyethoxy group enhances its solubility in organic solvents and its reactivity in various chemical reactions. This makes it a valuable compound for diverse applications in research and industry .
Biological Activity
2-(2-Methoxyethoxy)benzaldehyde, also known as a benzaldehyde derivative, is a compound with potential biological activity that has garnered attention in recent research. This article explores the biological properties of this compound, focusing on its pharmacological activities, mechanisms of action, and relevant case studies.
Antimicrobial Properties
Research indicates that benzaldehyde derivatives exhibit varying degrees of antimicrobial activity. A study evaluated the antibacterial effects of benzaldehyde against Staphylococcus aureus and other bacterial strains. While the minimum inhibitory concentration (MIC) for benzaldehyde was found to be high (≥ 1024 μg/mL), it was noted that combinations with antibiotics such as norfloxacin significantly reduced the MIC, suggesting a synergistic effect that enhances antibacterial efficacy .
Compound | Bacterial Strain | MIC (μg/mL) | Effect |
---|---|---|---|
Benzaldehyde | Staphylococcus aureus | ≥ 1024 | No significant activity |
Benzaldehyde + Norfloxacin | Staphylococcus aureus | 128 | Synergistic enhancement |
This indicates that while this compound alone may not be highly effective, its potential to enhance the activity of existing antibiotics could be valuable in therapeutic applications.
Cytotoxicity and Safety
The cytotoxic effects of benzaldehyde derivatives have also been explored. In studies involving Drosophila melanogaster, benzaldehyde demonstrated toxic effects at certain concentrations, raising concerns about its safety profile when used in therapeutic contexts .
The mechanisms through which this compound exerts its biological effects are still under investigation. It is hypothesized that the compound may disrupt bacterial cell membranes or interfere with metabolic pathways, leading to increased permeability and enhanced antibiotic uptake . The presence of the methoxy group in its structure may also contribute to its interaction with biological targets.
Study on Antimicrobial Modulation
A significant study highlighted the role of benzaldehyde derivatives in modulating antibiotic activity. In this research, benzaldehyde was shown to reduce the MIC of fluoroquinolones, indicating its potential as an adjuvant in antibiotic therapy . This finding is particularly relevant for treating resistant strains of bacteria.
Vibrational Dynamics Analysis
Recent investigations into the vibrational dynamics of related benzaldehyde derivatives using Density Functional Theory (DFT) have provided insights into their structural properties and stability . Understanding these dynamics can help elucidate how structural variations influence biological activity.
Properties
IUPAC Name |
2-(2-methoxyethoxy)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-12-6-7-13-10-5-3-2-4-9(10)8-11/h2-5,8H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJJRAXOBGTWAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10460454 | |
Record name | 2-(2-methoxyethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10460454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92637-96-2 | |
Record name | 2-(2-methoxyethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10460454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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